molecular formula C5H10ClNO2 B613207 (R)-2-Aminopent-4-enoic acid hydrochloride CAS No. 108412-04-0

(R)-2-Aminopent-4-enoic acid hydrochloride

Cat. No. B613207
M. Wt: 115.13
InChI Key: DIDZZOWASZMNQW-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Aminopent-4-enoic acid hydrochloride” appears to be a specific form of an amino acid derivative. The “®” denotes the absolute configuration of the molecule, indicating its three-dimensional structure1. The “2-Aminopent-4-enoic acid” part suggests it’s an unsaturated five-carbon compound with an amino group at the second carbon and a carboxylic acid group at the end. The “hydrochloride” indicates it’s a salt formed with hydrochloric acid2.



Synthesis Analysis

The synthesis of such compounds typically involves methods used in organic chemistry, such as condensation reactions, substitution reactions, or addition reactions34. However, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by its atomic constituents and the bonds between them. The “®” configuration suggests it’s a chiral molecule, meaning it cannot be superimposed on its mirror image1.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The presence of an amino group and a carboxylic acid group suggests it could participate in acid-base reactions. It might also undergo reactions typical of unsaturated compounds5.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, as an amino acid derivative, it might exhibit zwitterionic behavior (having both positive and negative charges) in certain conditions1011.


Scientific Research Applications

Synthesis of Amino Acids and Derivatives

Combining Aldolases and Transaminases

The stereoselective synthesis of (R)-2-amino-4-hydroxybutanoic acid, a closely related compound, was achieved using a systems biocatalysis approach. This involved coupling an aldol reaction with stereoselective transamination, utilizing class II pyruvate aldolase from E. coli and R-selective transaminase. This method allows for high-yield synthesis of amino acids from simple starting materials like formaldehyde and alanine (Hernández et al., 2017).

Stereoselective Synthesis of γ-Fluorinated α-Amino Acids

Research demonstrated the diastereoselective alkylation of imines with bromo-fluoroalkanes to synthesize fluorinated amino acid derivatives, including (R)-2-amino-4-pentenoic acid analogs. This work highlights the synthesis's selectivity and potential applications in medicinal chemistry (Laue et al., 2000).

Biotransformations and Enzymatic Synthesis

Amidoallylation for γ,δ-Unsaturated α-Amino Acids

A method for synthesizing δ,γ-unsaturated amino acids was developed through amidoallylation, yielding compounds like (R)-2-((R)-tert-butanesulfinamido)pent-4-enoic acid with high diastereoselectivity. This showcases a pathway for producing optically active amino acids (Sugiyama et al., 2013).

Lipase-Catalyzed Enantiomer Separation

Enzymatic resolution of 3-hydroxy-4-(tosyloxy)butanenitrile demonstrated the synthesis of (R)-GABOB ((3R)-4-amino-3-hydroxybutanoic acid) and (R)-Carnitine Hydrochloride, showcasing the application of lipases in producing optically pure amino acids and derivatives (Kamal et al., 2007).

Synthetic Methodologies for Functionalized Amino Acids

N-Substituted 2-Amino-4-pentenoic Acids

N-Substituted derivatives of 2-amino-4-pentenoic acid have been used for the protection and resolution of racemic amino acids, demonstrating their utility in the chromatographic separation of R and S isomers. This highlights their role in preparing misacylated suppressor transfer RNAs and the synthesis of optically pure amino acids (Lodder et al., 2000).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a hydrochloride salt, it might be corrosive or irritating1213.


Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has therapeutic properties, it might be studied for use in medicine14.


Please note that this information is quite general and may not fully apply to “®-2-Aminopent-4-enoic acid hydrochloride”. For a comprehensive analysis, specific studies or literature on this compound would be needed.


properties

IUPAC Name

(2R)-2-aminopent-4-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDZZOWASZMNQW-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Aminopent-4-enoic acid hydrochloride

CAS RN

108412-04-0
Record name D-2-Allylglycine Hydrochloride
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